5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

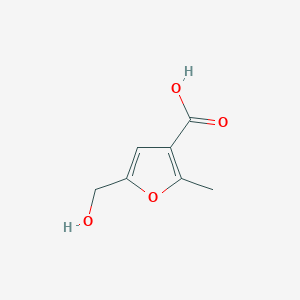

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, highly soluble in both water and organic solvents . It is the main metabolite of 5-hydroxymethyl-2-furfural, a product of acid-catalyzed degradation of sugars during the heating and storage of foods .

Synthesis Analysis

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can be synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) via a sustainable process . Another method involves the selective oxidation of 5-hydroxymethylfurfural (HMF) into 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) over 90% yield using Pseudomonas aeruginosa PC-1 as a biocatalyst .

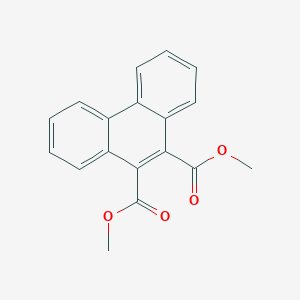

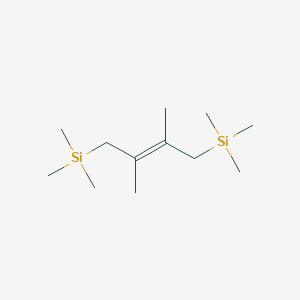

Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . For more detailed molecular structure, please refer to resources such as the NIST WebBook or MolView .

Physical And Chemical Properties Analysis

The compound is a white low-melting solid with a buttery, caramel odor . It has a density of 1.29 g/cm^3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C at 1 mbar . It is highly soluble in both water and organic solvents .

Applications De Recherche Scientifique

Electrocatalytic Oxidation for Polymer Synthesis

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: is a precursor in the electrocatalytic oxidation process to synthesize 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for creating polymers like polyesters, polyurethanes, and polyamides, which are essential in materials science for developing sustainable and biodegradable plastics .

Pharmaceutical Applications

This compound is involved in the synthesis of 2,5-diformylfuran (DFF) , which has applications in pharmaceuticals as a precursor for various drugs . The electro-oxidation process of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can lead to efficient production of DFF, which is used in macrocyclic ligands and fluorescent materials .

Agriculture

In agriculture, the transformation of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid into 5-methyl-2-furancarboxylic acid (MFA) is significant. MFA serves as a versatile chemical with applications in creating agrochemicals and is synthesized via hydrogenolysis at ambient temperatures .

Biofuels

The enzymatic conversion of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid to bio-based compounds like 2,5-diformylfuran (DFF) and FDCA is crucial for biofuel production. These compounds are intermediates in creating renewable fuels that can potentially replace fossil fuels .

Food Industry

In the food industry, derivatives of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid are used as flavoring agents. The compound’s transformation into value-added chemicals can enhance the taste and aroma of various food products .

Environmental Science

The compound plays a role in developing sustainable energy systems. Its conversion into high-value chemicals contributes to achieving carbon-peak and carbon-neutral goals, addressing energy crises, and reducing environmental issues .

Energy Storage

In the field of energy storage, 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is used in the development of advanced electrocatalyst materials. These materials are essential for the implementation and production of renewable resources, contributing to clean energy storage and conversion technologies .

Chemical Synthesis

The compound is also a key intermediate in the chemical synthesis of various value-added chemicals. It is used in reactions such as hydrogenation, oxidation, and aldol condensation to produce chemicals that have applications across different industries, including the production of polymers and chemicals .

Mécanisme D'action

- The primary target of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFCA) is not well-documented in the literature. However, we know that HMFCA is derived from 5-hydroxymethylfurfural (HMF), which itself is a product of acid-catalyzed degradation of sugars during food heating and storage .

- HMFCA is formed from HMF through oxidation. The aldehyde group of HMF is oxidized to form a carboxylic acid, yielding HMFCA. This transformation involves nucleophilic attack on the furanic ring by the HMF carbonyl group .

- The formation of HMFCA from HMF is simplified by selecting HMF as a model molecule. Researchers have studied the structure and formation of humins (a byproduct of biomass transformation) from HMF, glucose, and cellulose. HMF contributes to humins formation, and the resulting humins from HMF are less complex than those from glucose or cellulose .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Orientations Futures

The compound has significant potential as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides . It can also be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . The efficient production of HMFCA using Pseudomonas aeruginosa PC-1 as a whole-cell biocatalyst has been demonstrated, suggesting potential for cost-effective production of commercially relevant products .

Propriétés

IUPAC Name |

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGVJULTCGYVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429366 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

CAS RN |

15341-68-1 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)